8-Methoxyguanosine

Catalog No.
S1971038
CAS No.
7057-53-6
M.F
C11H15N5O6
M. Wt
313.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Methoxyguanosine

CAS Number

7057-53-6

Product Name

8-Methoxyguanosine

IUPAC Name

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methoxy-1H-purin-6-one

Molecular Formula

C11H15N5O6

Molecular Weight

313.27 g/mol

InChI

InChI=1S/C11H15N5O6/c1-21-11-13-4-7(14-10(12)15-8(4)20)16(11)9-6(19)5(18)3(2-17)22-9/h3,5-6,9,17-19H,2H2,1H3,(H3,12,14,15,20)

InChI Key

MWVSREMEETTXDC-UHFFFAOYSA-N

SMILES

COC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N

Synonyms

8-methoxyguanosine

Canonical SMILES

COC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N

Isomeric SMILES

COC1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N

Potential Role in Z-DNA and Z-RNA Stability

8-MG has been shown to influence the structure of DNA. DNA typically adopts a right-handed double helix conformation known as B-DNA. However, under specific conditions, DNA can transition to a left-handed form called Z-DNA. Studies have found that incorporating 8-MG into DNA sequences can stabilize Z-DNA structures, even under physiological salt conditions [, ]. This research suggests that 8-MOG, due to its similar structure, might hold potential for investigations into Z-RNA stability. While Z-RNA structures are less well studied than Z-DNA, recent research has explored using modified nucleosides, like 2'-O-Methyl-8-Methoxyguanosine (m8Gm), to stabilize Z-RNA for structural and functional studies [].

8-Methoxyguanosine is a modified nucleoside derived from guanosine, characterized by the presence of a methoxy group at the 8-position of the guanine base. This modification alters the physical and chemical properties of the nucleoside, influencing its interactions within nucleic acids. The compound plays a significant role in stabilizing specific DNA and RNA structures, particularly Z-DNA and Z-RNA, which are alternative forms of nucleic acids distinct from the more common B-DNA and A-RNA structures.

The primary focus of research on 8-mG lies in its role in Z-DNA formation. Z-DNA is a left-handed double helix structure, different from the more common right-handed B-DNA. Studies suggest that incorporating 8-mG into DNA sequences can significantly stabilize Z-DNA structures, even under low salt conditions [, ]. This has implications for understanding DNA regulation and potential therapeutic applications.

The incorporation of 8-methoxyguanosine into oligonucleotides can significantly affect their stability and conformation. Notably, it has been shown to stabilize Z-DNA under low salt conditions compared to unmodified guanosine. The stabilization is attributed to the syn conformation adopted by 8-methoxyguanosine, which enhances base stacking interactions and reduces entropic penalties associated with structural transitions between B- and Z-forms .

In terms of synthesis, 8-methoxyguanosine can be produced through various methods, including free radical methylation techniques that target the C8 position of guanine derivatives . This allows for site-selective modifications that are crucial for studying its biochemical properties.

8-Methoxyguanosine exhibits significant biological activity, particularly in its ability to stabilize Z-form nucleic acids. This stabilization is vital for understanding the molecular mechanisms underlying Z-DNA's role in biological processes such as gene regulation and viral replication. The presence of 8-methoxyguanosine in oligonucleotides has been shown to facilitate the transition from A- to Z-form RNA, enhancing the stability of these structures even in physiological conditions .

Additionally, studies suggest that modified guanine derivatives like 8-methoxyguanosine can influence protein binding interactions, potentially impacting cellular signaling pathways and gene expression .

The synthesis of 8-methoxyguanosine typically involves several key steps:

  • Starting Materials: The process begins with guanosine or its derivatives.
  • Methylation: A free radical methylation reaction is employed to introduce a methoxy group at the C8 position. This can be achieved using reagents such as t-butyl hydroperoxide in acidic conditions .
  • Purification: The resulting product is purified through chromatography techniques to isolate 8-methoxyguanosine from byproducts.

Alternative synthetic routes may also utilize site-selective alkylation methods that allow for precise modifications without affecting other functional groups within the nucleoside .

The unique properties of 8-methoxyguanosine make it applicable in several fields:

  • Nucleic Acid Research: It serves as a tool for studying Z-DNA and Z-RNA structures, aiding in understanding their biological functions.
  • Therapeutics: Its ability to stabilize specific nucleic acid conformations may have implications in drug design, particularly for targeting viral genomes or regulating gene expression.
  • Biotechnology: Modified oligonucleotides containing 8-methoxyguanosine are utilized in developing biosensors and diagnostic tools due to their enhanced stability and specificity .

Research on interaction studies involving 8-methoxyguanosine has focused on its role in stabilizing Z-DNA structures and influencing protein-nucleic acid interactions. For instance, oligonucleotides containing this modified nucleoside have been shown to bind more effectively to proteins that recognize Z-DNA, facilitating studies on protein-DNA interactions under physiological conditions .

Moreover, experiments utilizing nuclear magnetic resonance spectroscopy have elucidated the structural dynamics of oligonucleotides containing 8-methoxyguanosine, providing insights into how these modifications affect molecular recognition processes .

Several compounds share structural similarities with 8-methoxyguanosine but differ in their functional groups or positions of modification. Here are some notable examples:

Compound NameStructural ModificationUnique Properties
8-MethylguanosineMethyl group at C8Stabilizes Z-DNA but less effective than 8-methoxy variant
2'-O-Methyl-8-methylguanosineMethyl groups at C2' and C8Further enhances stability of Z-RNA
2'-Deoxy-8-methylguanosineMethyl group at C8 with deoxyriboseProvides insights into DNA stability under low salt conditions
GuanosineNo modificationsStandard form with no enhanced stabilization properties

The uniqueness of 8-methoxyguanosine lies in its dual stabilization effects on both DNA and RNA structures while maintaining compatibility with existing biochemical pathways.

XLogP3

-1.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

313.10223322 g/mol

Monoisotopic Mass

313.10223322 g/mol

Heavy Atom Count

22

UNII

U835SKW2QA

Dates

Modify: 2023-08-16

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